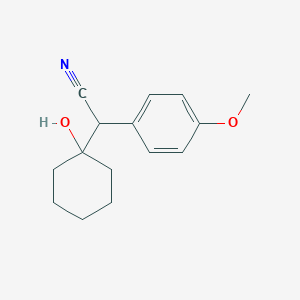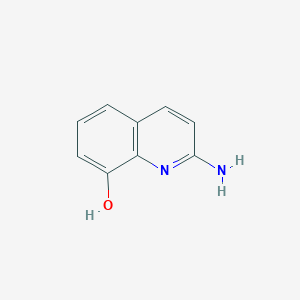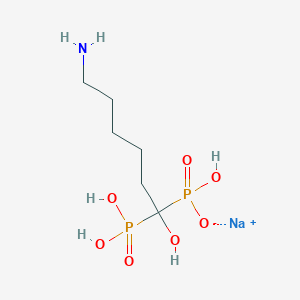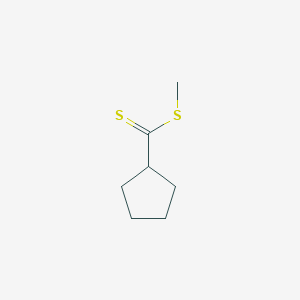
Methyl cyclopentanecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclopentanecarbodithioate, also known as MCPT, is a chemical compound that has gained significant attention in scientific research. MCPT is a sulfur-containing compound that is commonly used as a pesticide and has been found to have potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of Methyl cyclopentanecarbodithioate is not fully understood. However, it is believed that Methyl cyclopentanecarbodithioate works by inhibiting the activity of certain enzymes in insects and pests, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Methyl cyclopentanecarbodithioate has been found to have both biochemical and physiological effects. In insects and pests, Methyl cyclopentanecarbodithioate has been found to inhibit the activity of certain enzymes, leading to their death. In addition, Methyl cyclopentanecarbodithioate has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl cyclopentanecarbodithioate in lab experiments is its effectiveness as a pesticide and fumigant. Methyl cyclopentanecarbodithioate has been found to be effective against a wide range of insects and pests, making it a useful tool in agricultural research. However, one limitation of using Methyl cyclopentanecarbodithioate in lab experiments is its toxicity. Methyl cyclopentanecarbodithioate is a highly toxic compound and must be handled with care.
Zukünftige Richtungen
There are many potential future directions for the study of Methyl cyclopentanecarbodithioate. One area of research could be the development of new and improved synthesis methods for Methyl cyclopentanecarbodithioate, with a focus on improving yield and purity. In addition, further research could be done on the potential applications of Methyl cyclopentanecarbodithioate in the field of medicine, particularly in the treatment of inflammatory diseases. Finally, more research could be done on the mechanism of action of Methyl cyclopentanecarbodithioate, with a focus on understanding how it works at a molecular level.
Synthesemethoden
The synthesis of Methyl cyclopentanecarbodithioate involves the reaction between cyclopentanone and carbon disulfide in the presence of sodium hydroxide and methanol. The reaction results in the formation of Methyl cyclopentanecarbodithioate, which is a yellowish-brown liquid with a pungent odor. The synthesis method of Methyl cyclopentanecarbodithioate has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl cyclopentanecarbodithioate has been extensively studied for its potential applications in various fields of study. In the field of agriculture, Methyl cyclopentanecarbodithioate has been found to be an effective pesticide against a wide range of insects and pests. It has also been studied for its potential use as a fumigant for stored grains and other agricultural products.
In addition to its use in agriculture, Methyl cyclopentanecarbodithioate has also been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Methyl cyclopentanecarbodithioate has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
104681-55-2 |
|---|---|
Produktname |
Methyl cyclopentanecarbodithioate |
Molekularformel |
C7H12S2 |
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
methyl cyclopentanecarbodithioate |
InChI |
InChI=1S/C7H12S2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
SZBSDHABBJYRMJ-UHFFFAOYSA-N |
SMILES |
CSC(=S)C1CCCC1 |
Kanonische SMILES |
CSC(=S)C1CCCC1 |
Synonyme |
Cyclopentanecarbodithioic acid, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



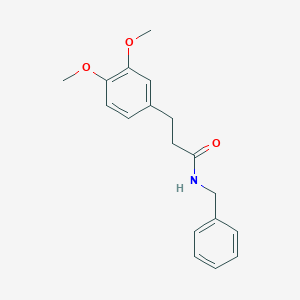
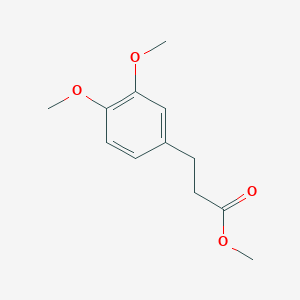
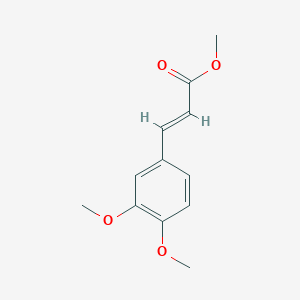
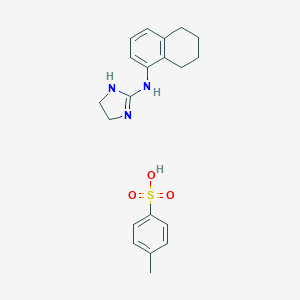
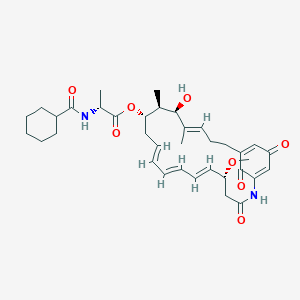
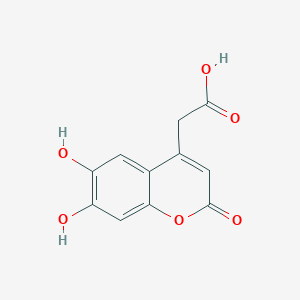
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
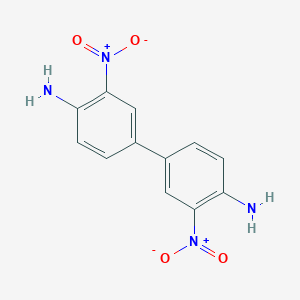
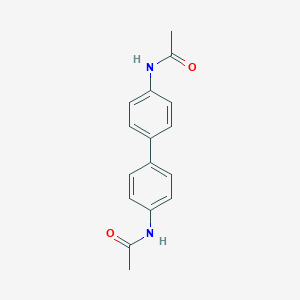
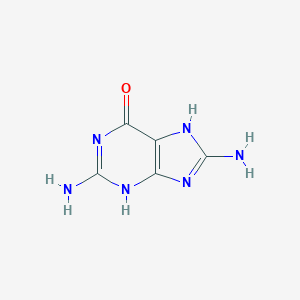
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
